Cas no 1233698-83-3 (6-Chloro-2-(dimethylamino)nicotinaldehyde)

6-Chloro-2-(dimethylamino)nicotinaldehyde is a versatile nicotinaldehyde derivative featuring a chloro substituent at the 6-position and a dimethylamino group at the 2-position of the pyridine ring. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its reactive aldehyde group enables facile condensation reactions, while the electron-donating dimethylamino moiety enhances its utility in nucleophilic substitution and cyclization processes. The chloro substituent further provides a handle for functionalization via cross-coupling or displacement reactions. The compound’s well-defined structure and synthetic flexibility make it a useful building block for researchers developing novel bioactive molecules or complex organic frameworks.
6-Chloro-2-(dimethylamino)nicotinaldehyde structure
1233698-83-3 structure
Product Name:6-Chloro-2-(dimethylamino)nicotinaldehyde
CAS No:1233698-83-3
MF:C8H9ClN2O
MW:184.62286067009
MDL:MFCD21333091
CID:2618446
PubChem ID:70699556
Update Time:2025-08-05

6-Chloro-2-(dimethylamino)nicotinaldehyde Chemical and Physical Properties

Names and Identifiers

    • 6-chloro-2-(dimethylamino)pyridine-3-carbaldehyde
    • 6-chloro-2-(dimethylamino)nicotinaldehyde;
    • DTXSID70742682
    • SCHEMBL2134085
    • SB52786
    • BS-19551
    • WLAKXRIJWJOYQI-UHFFFAOYSA-N
    • CS-0210985
    • MFCD21333091
    • 6-chloro-2-dimethylamino-3-pyridinecarbaldehyde
    • 3-Pyridinecarboxaldehyde, 6-chloro-2-(dimethylamino)-
    • 6-Chloro-2-(dimethylamino)nicotinaldehyde
    • 1233698-83-3
    • DTXCID50693426
    • MDL: MFCD21333091
    • Inchi: 1S/C8H9ClN2O/c1-11(2)8-6(5-12)3-4-7(9)10-8/h3-5H,1-2H3
    • InChI Key: WLAKXRIJWJOYQI-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=O)C(=N1)N(C)C

Computed Properties

  • Exact Mass: 184.04000
  • Monoisotopic Mass: 184.0403406Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 33.2Ų

Experimental Properties

  • PSA: 33.20000
  • LogP: 1.61350

6-Chloro-2-(dimethylamino)nicotinaldehyde Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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6-Chloro-2-(dimethylamino)nicotinaldehyde Production Method

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(CAS:1233698-83-3)6-Chloro-2-(dimethylamino)nicotinaldehyde
Order Number:A1111197
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:58
Price ($):209.0
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6-Chloro-2-(dimethylamino)nicotinaldehyde Related Literature

Additional information on 6-Chloro-2-(dimethylamino)nicotinaldehyde

Introduction to 6-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No: 1233698-83-3)

6-Chloro-2-(dimethylamino)nicotinaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1233698-83-3, is a significant compound in the realm of pharmaceutical and biochemical research. This heterocyclic aldehyde derivative exhibits a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug discovery and molecular biology.

The molecular structure of 6-Chloro-2-(dimethylamino)nicotinaldehyde consists of a nicotinaldehyde core, which is a well-known intermediate in the synthesis of various bioactive molecules. The presence of a chlorine substituent at the 6-position and a dimethylamino group at the 2-position introduces specific electronic and steric properties, making this compound a versatile building block for medicinal chemistry.

In recent years, there has been growing interest in exploring the pharmacological properties of aldehyde-containing nicotinamide derivatives. The aldehyde functional group (-CHO) in 6-Chloro-2-(dimethylamino)nicotinaldehyde serves as a reactive site for further chemical modifications, enabling the synthesis of more complex molecules. This reactivity has been leveraged in the development of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 6-Chloro-2-(dimethylamino)nicotinaldehyde is its potential role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in many cellular processes, and dysregulation of their activity is associated with numerous diseases, including cancer. By designing molecules that specifically interact with kinase domains, researchers aim to develop drugs that can modulate these pathways effectively. The structural features of 6-Chloro-2-(dimethylamino)nicotinaldehyde make it an attractive scaffold for such applications.

Recent studies have highlighted the importance of nicotinamide derivatives in developing treatments for neurological disorders. The dimethylamino group in 6-Chloro-2-(dimethylamino)nicotinaldehyde contributes to its ability to cross the blood-brain barrier, which is essential for treating central nervous system (CNS) conditions. Researchers have observed that compounds with similar structural motifs exhibit promising effects on neurotransmitter systems, suggesting potential therapeutic benefits.

The chlorine substituent at the 6-position of 6-Chloro-2-(dimethylamino)nicotinaldehyde also contributes to its pharmacological profile. Chlorinated aromatic compounds are known to exhibit enhanced binding affinity to biological targets due to their ability to form multiple hydrogen bonds and hydrophobic interactions. This feature has been exploited in designing more potent and selective drug candidates.

In addition to its applications in drug discovery, 6-Chloro-2-(dimethylamino)nicotinaldehyde has shown promise in biochemical research. Its reactivity allows for the synthesis of labeled probes that can be used to study enzyme mechanisms and protein interactions. These probes can provide valuable insights into cellular processes, aiding in the development of new diagnostic tools and therapeutic strategies.

The synthesis of 6-Chloro-2-(dimethylamino)nicotinaldehyde involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation, have been employed to achieve the desired product with minimal byproducts. These methods highlight the compound's significance as a key intermediate in industrial-scale chemical synthesis.

As research continues to evolve, the applications of 6-Chloro-2-(dimethylamino)nicotinaldehyde are expected to expand further. Emerging technologies, such as computational chemistry and artificial intelligence-driven drug design, are likely to enhance our understanding of its potential uses. By leveraging these tools, scientists can accelerate the discovery of novel compounds derived from this versatile scaffold.

The safety and environmental impact of working with 6-Chloro-2-(dimethylamino)nicotinaldehyde are also important considerations. While it is not classified as a hazardous substance under current regulations, proper handling procedures must be followed to ensure worker safety and minimize environmental contamination. Researchers adhere to strict guidelines when handling this compound, emphasizing responsible chemical management practices.

In conclusion, 6-Chloro-2-(dimethylamino)nicotinaldehyde (CAS No: 1233698-83-3) represents a valuable asset in pharmaceutical and biochemical research. Its unique structural features and reactivity make it an ideal candidate for developing new drugs and diagnostic tools. As scientific understanding advances, this compound is poised to play an even greater role in addressing some of today's most pressing medical challenges.

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Amadis Chemical Company Limited
(CAS:1233698-83-3)6-Chloro-2-(dimethylamino)nicotinaldehyde
A1111197
Purity:99%
Quantity:1g
Price ($):209.0
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